molecular formula C9H10O5 B131566 3'-Methoxy-2,2,4'-trihydroxyacetophenone CAS No. 66922-70-1

3'-Methoxy-2,2,4'-trihydroxyacetophenone

Cat. No.: B131566
CAS No.: 66922-70-1
M. Wt: 198.17 g/mol
InChI Key: SGFVYAYEGJHREZ-UHFFFAOYSA-N
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Description

3'-Methoxy-2,2,4'-trihydroxyacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Research on o-hydroxyacetophenone derivatives, including compounds related to 3'-Methoxy-2,2,4'-trihydroxyacetophenone, has provided insights into the interplay of weak intermolecular interactions in crystal structures. These studies utilized X-ray powder diffraction, highlighting the role of hydrogen bonds and π-π interactions in stabilizing crystal packing. The detailed analysis offers a foundation for understanding the structural properties of similar compounds (Chattopadhyay et al., 2012).

Chemical Properties and Reactivity

A study on 2-hydroxy-4-methoxyacetophenone investigated its stable geometry, vibrational frequencies, NMR chemical shifts, and various electronic properties through DFT/B3LYP optimization. This research contributes to our understanding of the effects of different substituents on benzene ring vibrational frequencies and provides insights into the compound's reactivity and selectivity descriptors (Arjunan et al., 2014).

Applications in Material Science

Investigations into the adsorption behavior of new triazole derivatives on mild steel in acid media revealed that compounds structurally related to this compound can serve as effective corrosion inhibitors. This study not only evaluated the inhibition efficiencies but also explored the relationship between molecular structure and inhibition efficiency through quantum chemical calculations (Li et al., 2007).

Photostability and Modification

Research on lignin model compounds, including those similar to this compound, assessed the impact of removing phenolic hydroxyl groups on photostability. This study aimed at understanding the photostabilizing effect of such modifications, which is significant for applications in materials science and possibly in the development of more stable organic compounds (Hu et al., 2000).

Properties

IUPAC Name

2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,9-10,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFVYAYEGJHREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217072
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66922-70-1
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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